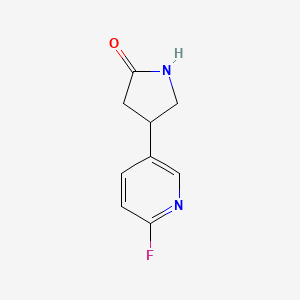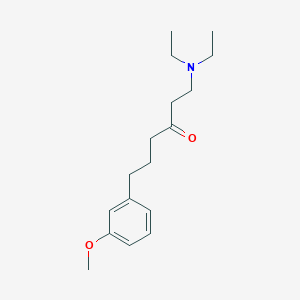
2-Bromo-6-(tert-butoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(tert-butoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a bromine atom at the 6th position and a tert-butoxy group at the 2nd position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butoxy)naphthalene typically involves the bromination of 2-t-butyloxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
化学反应分析
Types of Reactions
2-Bromo-6-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-t-butyloxynaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: The major product is 2-t-butyloxynaphthalene.
科学研究应用
2-Bromo-6-(tert-butoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-6-(tert-butoxy)naphthalene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-naphthol
- 2-Bromo-6-butoxynaphthalene
- 6-Bromo-2-tetralone
Uniqueness
2-Bromo-6-(tert-butoxy)naphthalene is unique due to the presence of both a bromine atom and a tert-butoxy group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications.
属性
分子式 |
C14H15BrO |
|---|---|
分子量 |
279.17 g/mol |
IUPAC 名称 |
2-bromo-6-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-13-7-5-10-8-12(15)6-4-11(10)9-13/h4-9H,1-3H3 |
InChI 键 |
RHEZYSUAEBMARA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione](/img/structure/B8421048.png)


![1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8421060.png)

![2-[Ethyl(4-ethynylphenyl)amino]ethanol](/img/structure/B8421071.png)
![8-(2-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B8421097.png)





![2-[4-(2-Hydroxyethyl)-1-piperazinyl]methylmorpholine](/img/structure/B8421144.png)
